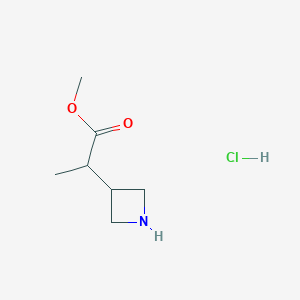
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine is an organic compound with a complex structure that includes dichlorophenyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine typically involves multiple steps. One common method includes the reaction of 3,5-dichlorophenyl with trifluoroacetic acid derivatives. The process involves:
Nitration: Reacting a compound of formula (II) with a nitration agent to obtain the compound of formula (III).
Chlorination: Reacting the compound of formula (III) with trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid to obtain the compound of formula (IV).
Final Reaction: Reacting the compound of formula (III) with chlorine gas at a temperature from 180°C to 250°C to obtain the final product
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar steps as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities .
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-Dichlorobenzamide derivatives .
Uniqueness
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8Cl2F3N |
|---|---|
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
1-(3,5-dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H8Cl2F3N/c1-15-8(9(12,13)14)5-2-6(10)4-7(11)3-5/h2-4,8,15H,1H3 |
Clave InChI |
ZTEPGAAHNNGAFO-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)


![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)


![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)


![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)
![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)
